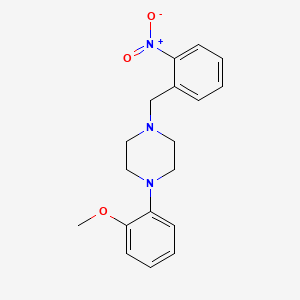![molecular formula C16H15ClN2O2 B5717704 N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide, commonly known as N-(2-Acetylphenyl)-4-chlorobenzamide (NACB), is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of organic compounds known as benzamides and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide is not yet fully understood. However, studies have suggested that N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to have several biochemical and physiological effects. Studies have shown that N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide can inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is its potential as a cancer-fighting agent. Additionally, N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. However, one of the limitations of using N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide. One potential direction is to further investigate the mechanism of action of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide. Additionally, further studies are needed to determine the potential use of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide in the treatment of various inflammatory conditions. Finally, research is needed to determine the potential use of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide in combination with other cancer-fighting agents.
Métodos De Síntesis
The synthesis of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide can be achieved through a number of methods. One of the most commonly used methods involves the reaction of 2-acetylaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has the potential to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)18-14-4-2-3-5-15(14)19-16(21)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTZPQZLMXHJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)
![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)


